molecular formula C6H6N2O3 B019186 4-Nitro-2-picoline N-oxide CAS No. 5470-66-6

4-Nitro-2-picoline N-oxide

Cat. No.: B019186
CAS No.: 5470-66-6
M. Wt: 154.12 g/mol
InChI Key: FTTIAVRPJGCXAC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-Nitro-2-picoline N-oxide can be synthesized through the oxidation of 4-nitro-2-picoline using various oxidizing agents. One common method involves the use of hydrogen peroxide (H2O2) in the presence of a catalyst such as titanium silicalite (TS-1) in methanol as the solvent . This method is efficient and environmentally friendly, providing high yields of the desired product.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of packed-bed microreactors with hydrogen peroxide as the oxidant is a preferred method due to its safety, efficiency, and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Nitro-2-picoline N-oxide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Further oxidized nitro derivatives.

    Reduction: 4-Amino-2-picoline N-oxide.

    Substitution: Various substituted picoline N-oxide derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nitro-2-picoline N-oxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a nitro group and an N-oxide group on the picoline ring makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-methyl-4-nitro-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTTIAVRPJGCXAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C=CC(=C1)[N+](=O)[O-])[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30203168
Record name Pyridine, 2-methyl-4-nitro-, 1-oxide
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Molecular Weight

154.12 g/mol
Source PubChem
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CAS No.

5470-66-6
Record name Pyridine, 2-methyl-4-nitro-, 1-oxide
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Record name 4-Nitro-2-picoline N-oxide
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Record name Pyridine, 2-methyl-4-nitro-, 1-oxide
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Record name 2-Methyl-4-nitropyridine N-oxide
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Record name 4-Nitro-2-picoline N-oxide
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Synthesis routes and methods I

Procedure details

A 25 mL round bottom flask was charged with conc. H2SO4 (1 mL) and cooled to 0° C. 2-Methylpyridine 1-oxide (0.4 g, 0.003 mol, Aldrich) was added in one portion, followed by the addition of fuming HNO3 (1 mL, spectrochem, india) in a drop-wise fashion. The reaction was stirred at rt for 30 min and a further 12 h at 70° C. Reaction progress was monitored by TLC (50% EtOAc in petroleum ether). After completion of the reaction, EtOAc (10 mL) was added to the reaction mixture after cooling to 0° C. and the reaction was neutralized to pH-8-9 with 40% NaOH solution, and extracted with EtOAc (2×10 mL). The combined organic layers were dried over anhydrous sodium sulfate, filtered and concentrated to give the title compound as a yellow solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 8.82 (d, J=5.4 Hz, 1H), 8.03 (d, J=1.8 Hz, 1H), 7.92 (dd, J=1.8, 5.1 Hz, 1H), 2.64 (s, 3H).
Name
Quantity
1 mL
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reactant
Reaction Step One
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0.4 g
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reactant
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1 mL
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reactant
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0 (± 1) mol
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[Compound]
Name
petroleum ether
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0 (± 1) mol
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Name
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10 mL
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solvent
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0 (± 1) mol
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Reaction Step Seven

Synthesis routes and methods II

Procedure details

98% sulfuric acid (17.5 ml) was added dropwise to 2-picoline-1-oxide (5.22 g) under stirring at cooling in an ice-bath. To the mixture was added dropwise nitric acid (fuming, 15 ml) under the same condition. After completion of the additieon, the mixture was heated at 80°-90° C. for 2 hours. The reaction mixture was allowed to cool to room temperature, poured into water (100 ml) and alkalined with aN aqueous sodium hydroxide. The resultant mixture was extracted with chloroform four times. The combined extracts were dried over sodium sulfate. Removal of the solvent gave 4-nitro-2-picoline-1-oxide (6.52 g).
Quantity
17.5 mL
Type
reactant
Reaction Step One
Quantity
5.22 g
Type
reactant
Reaction Step One
Quantity
15 mL
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reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
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solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common applications of 2-methyl-4-nitropyridine N-oxide in chemical synthesis?

A: 2-Methyl-4-nitropyridine N-oxide serves as a versatile building block in organic synthesis. Its reactivity stems from the presence of the nitro group and the N-oxide moiety, enabling diverse chemical transformations. For example, it can be readily converted into the corresponding 4-chloro derivative, 4-chloro-2-picoline N-oxide, through reaction with reagents like phosphorus oxychloride []. This chloro derivative then acts as a substrate for nucleophilic substitution reactions, allowing the introduction of various substituents at the 4-position of the pyridine ring [, ]. This versatility makes it valuable for synthesizing a range of substituted pyridine derivatives, including potential pharmaceuticals and agrochemicals.

Q2: What is the significance of the crystal structure of 2-methyl-4-nitropyridine N-oxide?

A: The crystal structure of 2-methyl-4-nitropyridine N-oxide provides valuable insights into its molecular geometry and intermolecular interactions. The molecule adopts a planar conformation, indicating conjugation between the pyridine ring, nitro group, and N-oxide oxygen []. The crystal packing reveals the presence of C–H⋯O hydrogen bonds between the ring hydrogens and the oxygen atoms of the N-oxide and nitro groups. These interactions contribute to the stability of the crystal lattice and influence the compound's physical properties [].

Q3: How can 2-methyl-4-nitropyridine N-oxide be used in the synthesis of fusaric acid analogs?

A: 2-Methyl-4-nitropyridine N-oxide serves as a precursor for synthesizing fusaric acid analogs []. Specifically, it can be transformed into 5-butyl-2-methyl-4-nitropyridine N-oxide, a key intermediate in the synthesis of various 4-substituted fusaric acid derivatives. These derivatives are of interest for investigating structure-activity relationships and exploring their potential as dopamine β-hydroxylase inhibitors [].

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